1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate
Overview
Description
The compound "1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate" is not directly mentioned in the provided papers. However, related palladium(II) complexes with various ligands have been synthesized and characterized, which can provide insights into the properties and reactivity of palladium(II) complexes in general. For instance, palladium(II) complexes with 1,2-bis[di(benzo-15-crown-5)phosphino]ethane ligand have been synthesized and their ion-binding properties studied . Additionally, palladium(II) complexes with bis(oxazole) ligands have been synthesized, and their photophysical properties have been investigated .
Synthesis Analysis
The synthesis of palladium(II) complexes often involves the reaction of palladium salts with various ligands. For example, palladium(II) complexes with 1,2-bis(diphenylphosphino)ethane (dppe) ligands have been synthesized and used as catalysts in annulation reactions . Similarly, palladium bis(trifluoromethanesulfonate) has been prepared from palladium dinitrate or diacetate and trifluoromethanesulfonic acid, which can then react with different ligands to form various palladium(II) complexes .
Molecular Structure Analysis
The molecular structure of palladium(II) complexes can be determined using X-ray crystallography. For instance, the crystal structures of palladium(II) complexes with phenyl-2,6-bis(oxazole) ligands have been solved, revealing that the lowest triplet states of these materials are largely centered at the bis(oxazole) ligands . The stereochemistry and molecular structure of meso- and rac-1,2-bis(phenylsulfinyl)ethane complexes with platinum(II) have been determined, providing insights into the coordination around the metal center .
Chemical Reactions Analysis
Palladium(II) complexes are known for their catalytic activity in various chemical reactions. For example, dppe-ligated palladium(II) complexes catalyze the annulation of internal alkynes with 2-(cyanomethyl)phenylboronates to provide 3,4-disubstituted-2-naphthalenamines . Palladium(II) complexes have also been used as catalysts in the methoxycarbonylation of vinyl acetate and in the Suzuki–Miyaura coupling of aryl bromides .
Physical and Chemical Properties Analysis
The physical and chemical properties of palladium(II) complexes can vary depending on the ligands and the reaction conditions. For example, palladium(II) complexes with bis(oxazole) ligands exhibit photophysical properties, with the platinum(II) compounds being moderately emissive in fluid solution at ambient temperature . The palladium(II) complexes synthesized with 1,2-bis[di(benzo-15-crown-5)phosphino]ethane ligand have been studied for their cation-binding properties .
Scientific Research Applications
Catalytic Applications
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate and similar palladium complexes show significant potential in catalysis. For instance, the White catalyst, which includes [1,2-bis-(phenylsulfinyl)ethane]palladium(II)acetate, has been effectively used in palladium-catalyzed oxidative cyclization of terminal-olefin-tethered phenols. This process yields good quantities of tetracyclic flavonoids, highlighting its efficacy in organic synthesis (Ayyagari & Belani, 2014). Additionally, 1,2-bis(phenylsulfinyl)ethane palladium(II) acetate has been used as a catalyst in the stereoselective construction of C-Aryl Glycosides under open-air conditions, demonstrating its versatility and ease of use in different chemical environments (Lai et al., 2020).
Coordination Chemistry
The coordination properties of palladium complexes, including those of 1,2-bis(phenylsulfinyl)ethane, are a subject of interest in the study of metal-ligand interactions. Studies on such complexes have focused on understanding bond types and ligand field parameters, which are crucial for developing more efficient catalytic systems and materials (Musgrave & Kent, 1972). In-depth characterization of these complexes provides insights into their potential applications in various fields of chemistry.
Synthetic Methodologies
Palladium complexes, including 1,2-bis(phenylsulfinyl)ethane palladium(II) variants, are integral in developing novel synthetic methodologies. For example, they have been used in the selective synthesis of (E)-vinyl sulfones, showcasing their role in facilitating unique chemical transformations (Song et al., 2011). Such studies underscore the importance of these complexes in advancing synthetic chemistry.
Safety And Hazards
properties
IUPAC Name |
2-(benzenesulfinyl)ethylsulfinylbenzene;palladium(2+);diacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2.2C2H4O2.Pd/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14;2*1-2(3)4;/h1-10H,11-12H2;2*1H3,(H,3,4);/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNYSJNYZJXIFE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2.[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6PdS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate | |
CAS RN |
858971-43-4 | |
Record name | (SP-4-2)-Bis(acetato-κO)[1,1′-[1,2-ethanediylbis(sulfinyl-κS)]bis[benzene]]palladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858971-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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